molecular formula C16H21BrFNO3 B1401217 Tert-butyl 4-(3-bromo-5-fluorophenoxy)piperidine-1-carboxylate CAS No. 1379375-36-6

Tert-butyl 4-(3-bromo-5-fluorophenoxy)piperidine-1-carboxylate

Cat. No. B1401217
Key on ui cas rn: 1379375-36-6
M. Wt: 374.24 g/mol
InChI Key: YAYMFXUDSWLTDI-UHFFFAOYSA-N
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Patent
US08933085B2

Procedure details

To a mixture of triphenylphosphine (1.75 g, 6.66 mmol) and 3-bromo-5-fluorophenol (795 mg, 4.16 mmol) and tert-butyl 4-hydroxypiperidine-1-carboxylate (922 mg, 4.58 mmol) in THF (20. mL) was added di-tert-butyl azodicarboxylate (1.53 g, 6.66 mmol) (DBAD) at 0° C. The reaction was stirred overnight at room temperature. The solvent was removed and the residue was dissolved in methanol and purified by preparative-LCMS (C18 column eluting with a gradient of ACN/H2O containing 0.15% NH4OH) to give the desired product (1.09 g, 70%). LCMS (M+Na)+: 396.0, 398.0.
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
795 mg
Type
reactant
Reaction Step One
Quantity
922 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.53 g
Type
reactant
Reaction Step Two
Yield
70%

Identifiers

REACTION_CXSMILES
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Br:20][C:21]1[CH:22]=[C:23]([OH:28])[CH:24]=[C:25]([F:27])[CH:26]=1.O[CH:30]1[CH2:35][CH2:34][N:33]([C:36]([O:38][C:39]([CH3:42])([CH3:41])[CH3:40])=[O:37])[CH2:32][CH2:31]1.N(C(OC(C)(C)C)=O)=NC(OC(C)(C)C)=O>C1COCC1>[Br:20][C:21]1[CH:22]=[C:23]([CH:24]=[C:25]([F:27])[CH:26]=1)[O:28][CH:30]1[CH2:35][CH2:34][N:33]([C:36]([O:38][C:39]([CH3:42])([CH3:41])[CH3:40])=[O:37])[CH2:32][CH2:31]1

Inputs

Step One
Name
Quantity
1.75 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
795 mg
Type
reactant
Smiles
BrC=1C=C(C=C(C1)F)O
Name
Quantity
922 mg
Type
reactant
Smiles
OC1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.53 g
Type
reactant
Smiles
N(=NC(=O)OC(C)(C)C)C(=O)OC(C)(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in methanol
CUSTOM
Type
CUSTOM
Details
purified by preparative-LCMS (C18 column
WASH
Type
WASH
Details
eluting with a gradient of ACN/H2O containing 0.15% NH4OH)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C=C(OC2CCN(CC2)C(=O)OC(C)(C)C)C=C(C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.09 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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